Enhanced Lipophilicity (XlogP) of 4-(Chloromethyl)-N,N-diethylaniline Compared to Unsubstituted Aniline Derivatives
The predicted lipophilicity of 4-(Chloromethyl)-N,N-diethylaniline is significantly higher than that of aniline or N,N-diethylaniline. Its computed XlogP value is 3.6 , reflecting the contributions of both the lipophilic chloromethyl group and the diethylamino substituent. This contrasts sharply with the parent compound, aniline, which has a logP of ~0.9, and N,N-diethylaniline, with a reported logP of ~2.5 [1]. This quantitative difference is critical for applications where membrane permeability or partitioning into non-polar environments is a design goal.
| Evidence Dimension | Lipophilicity (Predicted XlogP) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | N,N-Diethylaniline: 2.5; Aniline: ~0.9 |
| Quantified Difference | Δ +1.1 logP units vs. N,N-diethylaniline; Δ +2.7 logP units vs. aniline |
| Conditions | Computed value (XlogP prediction) |
Why This Matters
Higher lipophilicity directly influences a compound's ability to cross biological membranes and its distribution in non-aqueous environments, which is a key parameter in the design of bioactive molecules and materials.
- [1] Springer Materials. N,N-diethylaniline. Accessed 2024. View Source
